

A Comparative Guide to Human and Mouse OAS1 Antiviral Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oligoadenylate*

Cat. No.: *B1213165*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

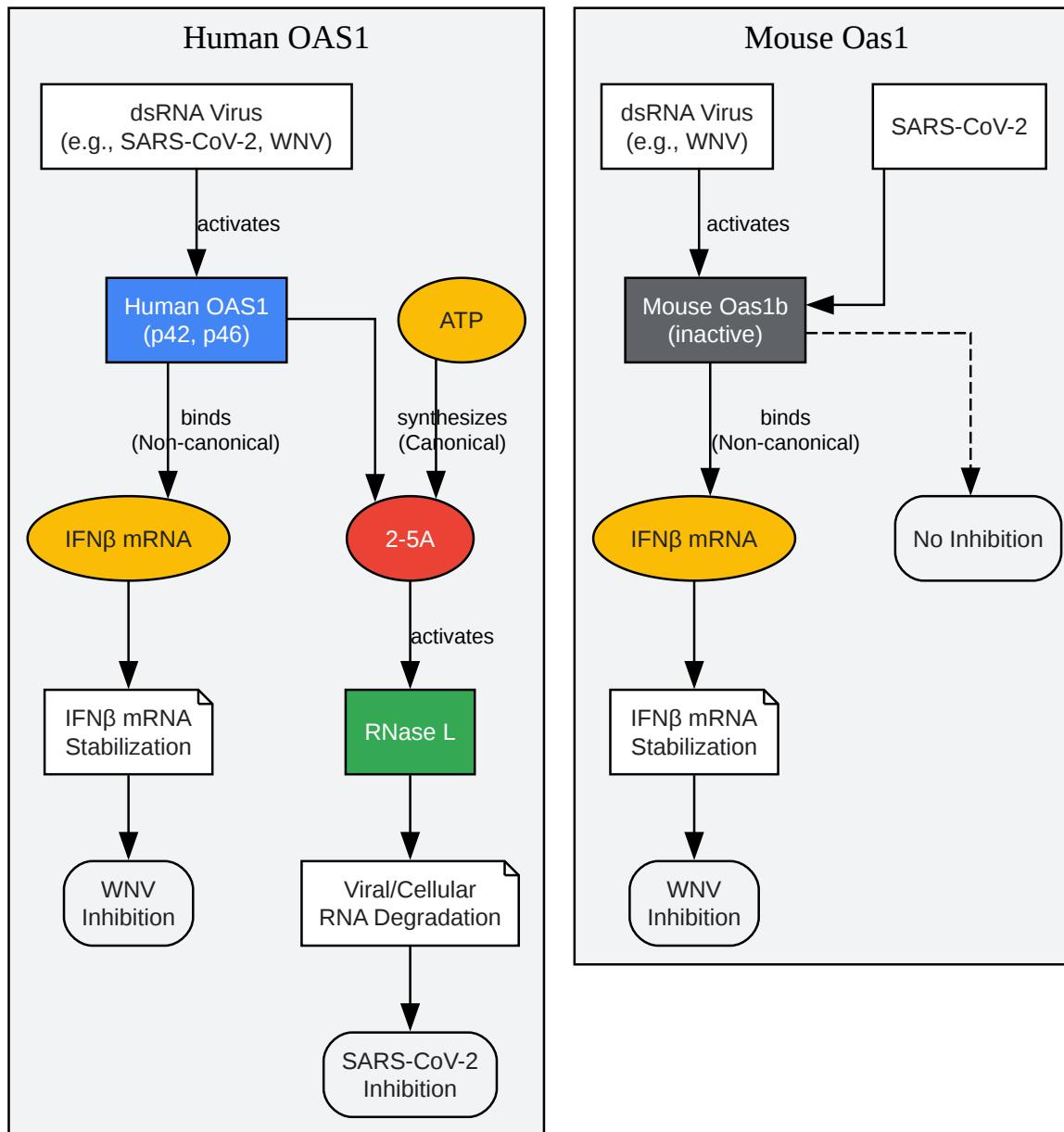
The 2'-5'-**oligoadenylate** synthetase (OAS) family of proteins are critical components of the innate immune response to viral infections. Upon activation by viral double-stranded RNA (dsRNA), OAS proteins synthesize 2'-5'-linked **oligoadenylates** (2-5A), which in turn activate RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication. While this core pathway is conserved between humans and mice, significant differences exist in the genetic organization, enzymatic activity, and antiviral mechanisms of their respective OAS1 proteins. This guide provides an objective comparison of human and mouse OAS1, supported by experimental data and detailed methodologies.

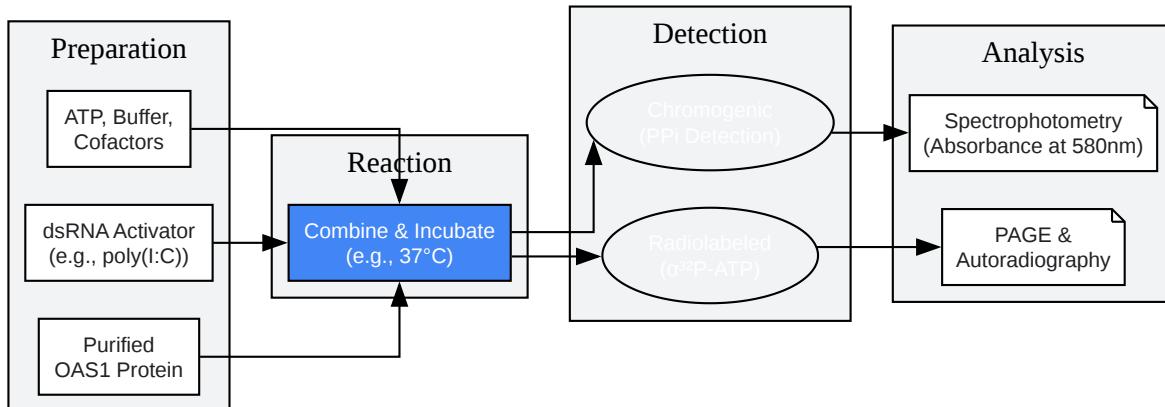
Key Differences in Human and Mouse OAS1

Feature	Human OAS1	Mouse Oas1
Genomic Locus	Single OAS1 gene on chromosome 12. [1]	Cluster of 8 Oas1 genes (Oas1a-h) on chromosome 5. [2]
Enzymatic Activity	Multiple isoforms (e.g., p42, p46) are enzymatically active. [3] [4]	Several isoforms, such as Oas1b, lack enzymatic (nucleotidyltransferase) activity. [5]
Primary Antiviral Mechanism	Canonical (RNase L-dependent): Effective against viruses like SARS-CoV-2. [5] Non-canonical (RNase L-independent): Protects against West Nile Virus by stabilizing IFN β mRNA. [5]	Non-canonical (RNase L-independent): Oas1b confers resistance to flaviviruses like West Nile Virus. [6] [7] Ineffective against SARS-CoV-2. [5]
OASL Orthologs	One enzymatically inactive OASL gene. Human OASL enhances RIG-I signaling. [7]	Two Oasl genes: Oasl1 (inactive) and Oasl2 (active). Mouse Oasl1 can inhibit interferon production. [7]

Quantitative Comparison of Enzymatic Activity

Direct comparative kinetic data for the main human OAS1 and the various mouse Oas1 isoforms is limited, in part because key mouse isoforms like Oas1b are catalytically inactive.[\[6\]](#) However, a study comparing human OAS1 (p42 isoform) to the enzymatically active mouse Oasl2 provides valuable insight into their relative efficiencies.


Enzyme	KM for ATP (mM)	kcat (s-1)	Catalytic Efficiency (kcat/KM) (M-1s-1)
Human OAS1 (p42)	0.31 [8]	7.20 [8]	23,226
Mouse Oasl2	0.66 [8]	0.39 [8]	591


Catalytic efficiency was calculated from the provided KM and kcat values.

This data indicates that under the tested conditions, human OAS1 (p42) has a higher affinity for ATP (lower KM) and a significantly greater turnover rate (higher kcat) compared to the active mouse Oasl2, resulting in a much higher overall catalytic efficiency.

Antiviral Signaling Pathways

The antiviral responses initiated by human and mouse OAS1 diverge significantly, employing both canonical and non-canonical pathways depending on the virus.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OAS1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligoadenylate Synthetase 1 displays dual antiviral mechanisms in driving translational shutdown and protecting interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flvr-encoded murine oligoadenylate synthetase 1b (Oas1b) suppresses 2-5A synthesis in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the 2'-5'-oligoadenylate synthetase ubiquitin-like family - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Guide to Human and Mouse OAS1 Antiviral Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213165#comparing-human-and-mouse-oas1-antiviral-mechanisms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com